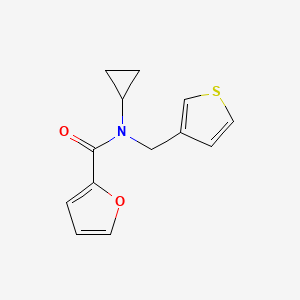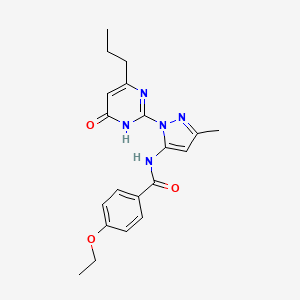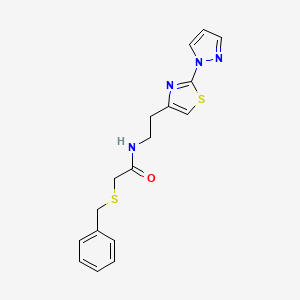![molecular formula C15H13Br2N3O2 B2986557 5-Bromo-2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097894-41-0](/img/structure/B2986557.png)
5-Bromo-2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a pyrrolidinyl group linked through an ether bond to a 4-bromobenzoyl moiety
作用機序
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for pyrimidine derivatives .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The bromine atoms in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets .
Biochemical Pathways
Given that pyrimidines are key components of nucleic acids, it’s plausible that this compound could interfere with dna or rna synthesis, or other cellular processes that involve nucleic acids .
Pharmacokinetics
The compound’s solubility, stability, and permeability could be influenced by its chemical structure, including the presence of bromine atoms and the pyrimidine ring .
Result of Action
If it does indeed interfere with nucleic acid synthesis or function, it could potentially affect cell division, gene expression, and other critical cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could affect the compound’s structure and reactivity, while the presence of other molecules could compete with the compound for its target or alter its distribution within the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the preparation of the pyrrolidinyl intermediate through the reaction of pyrrolidine with 4-bromobenzoyl chloride under basic conditions.
Coupling with Pyrimidine: The pyrrolidinyl intermediate is then coupled with 5-bromo-2-hydroxypyrimidine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions to ensure consistency and scalability.
化学反応の分析
Types of Reactions
5-Bromo-2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinyl and benzoyl moieties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the pyrimidine ring, while oxidation and reduction can modify the functional groups on the pyrrolidinyl and benzoyl moieties.
科学的研究の応用
5-Bromo-2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-(bromomethyl)pyrimidine
Uniqueness
5-Bromo-2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its combination of a pyrimidine ring with a pyrrolidinyl group and a bromobenzoyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for specialized applications in research and industry.
特性
IUPAC Name |
(4-bromophenyl)-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2N3O2/c16-11-3-1-10(2-4-11)14(21)20-6-5-13(9-20)22-15-18-7-12(17)8-19-15/h1-4,7-8,13H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXPCBSNOLZXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2986474.png)
![4-(dimethylamino)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2986476.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986478.png)
![2-(1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2986479.png)
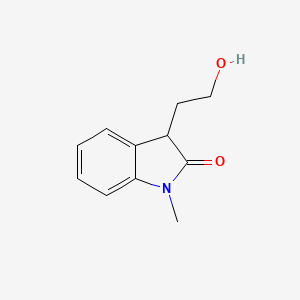
![2,5-DICHLORO-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]BENZAMIDE](/img/structure/B2986482.png)
![{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid](/img/structure/B2986483.png)
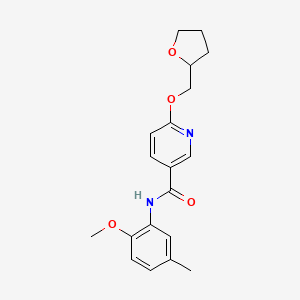
![2-(benzo[d]isoxazol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2986487.png)
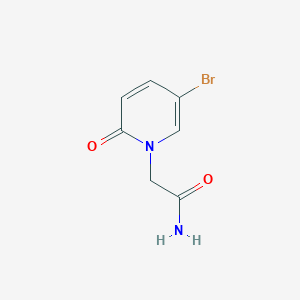
![3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2986491.png)
